molecular formula C20H21N3O3S2 B11287532 N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11287532
M. Wt: 415.5 g/mol
InChI Key: MPTSQYQEAMZNQO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent like lithium aluminum hydride.

    Synthesis of the pyridazine derivative: The thiophen-2-yl group is introduced to the pyridazine ring through a cyclization reaction involving thiophene-2-carboxylic acid and hydrazine.

    Thioether formation: The final step involves the reaction of the 3,4-dimethoxyphenethylamine with the pyridazine derivative in the presence of a thioether-forming reagent such as 2-chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be employed.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(pyridazin-3-ylthio)acetamide: Lacks the thiophen-2-yl group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its properties.

Uniqueness

The presence of both the 3,4-dimethoxyphenethyl and the thiophen-2-yl-pyridazinyl groups in N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O3S2/c1-25-16-7-5-14(12-17(16)26-2)9-10-21-19(24)13-28-20-8-6-15(22-23-20)18-4-3-11-27-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24)

InChI Key

MPTSQYQEAMZNQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC

Origin of Product

United States

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